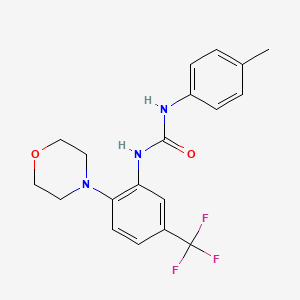

1-(4-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is a synthetic organic compound characterized by its complex structure, which includes a urea moiety linked to a morpholine ring and a trifluoromethyl-substituted phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea typically involves the following steps:

Formation of the Urea Linkage: The reaction between an isocyanate and an amine is a common method to form the urea linkage. For this compound, 4-methylphenyl isocyanate can react with 2-morpholin-4-YL-5-(trifluoromethyl)aniline under controlled conditions.

Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature. Catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to maintain consistent reaction conditions, and employing purification techniques such as recrystallization or chromatography.

Biologische Aktivität

1-(4-Methylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea, also known by its CAS number 496012-22-7, is a synthetic organic compound belonging to the class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other areas of pharmacology.

- Molecular Formula : C19H20F3N3O2

- Molecular Weight : 379.38 g/mol

- Structural Characteristics : The compound features a urea functional group linked to a morpholine moiety and a trifluoromethyl-substituted phenyl ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression and other diseases. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

Recent studies have demonstrated that compounds similar to this compound exhibit significant biological activities:

-

Anticancer Activity :

- In vitro studies have shown that related urea derivatives possess cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM-13), and melanoma (MEL-8). These compounds often induce apoptosis through caspase activation pathways .

- A notable study reported IC50 values for similar compounds ranging from 0.11 to 1.47 µM against multiple cancer cell lines, indicating strong antiproliferative effects comparable to established chemotherapeutic agents .

- Enzyme Inhibition :

Case Study 1: Antitumor Efficacy

A study evaluating the anticancer properties of a closely related compound revealed that it significantly reduced cell viability in MCF-7 cells with an IC50 of 0.48 µM. Flow cytometry assays indicated that these compounds induce apoptosis by increasing caspase 3/7 activity, which is crucial for programmed cell death .

Case Study 2: Selective Enzyme Inhibition

In another investigation, a series of urea derivatives were tested for their ability to inhibit human carbonic anhydrases. The most active derivative showed selective inhibition with K_i values indicating nanomolar potency, highlighting the potential for these compounds in targeted cancer therapies .

Data Tables

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.48 | Apoptosis via caspase activation |

| Anticancer | CEM-13 | 0.78 | Apoptosis induction |

| Enzyme Inhibition | hCA IX | 0.089 | Carbonic anhydrase inhibition |

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O2/c1-13-2-5-15(6-3-13)23-18(26)24-16-12-14(19(20,21)22)4-7-17(16)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBXKZHWAHBXCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.